

A Comparative Guide to Nickel Determination: 1-Nitroso-2-naphthol vs. Dimethylglyoxime

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Compound of Interest

Compound Name: **1-Nitroso-2-naphthol**

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For researchers, scientists, and drug development professionals requiring precise and reliable quantification of nickel, the selection of an appropriate chelating agent is a critical first step. This guide provides an objective comparison of two commonly employed reagents for nickel determination: **1-Nitroso-2-naphthol** and Dimethylglyoxime (DMG). The comparison is supported by experimental data from various analytical techniques, including spectrophotometry, gravimetry, and voltammetry.

Performance Comparison at a Glance

A summary of the key performance characteristics of **1-Nitroso-2-naphthol** and Dimethylglyoxime for nickel determination is presented below. This table is compiled from data across multiple analytical methodologies to provide a broad overview for initial reagent selection.

Performance Metric	1-Nitroso-2-naphthol	Dimethylglyoxime
Principle of Detection	Forms a colored complex with Ni(II), suitable for spectrophotometric and voltammetric analysis.[1][2][3][4]	Forms a characteristic bright red precipitate ($\text{Ni}(\text{DMG})_2$) with Ni(II) in a neutral to slightly alkaline medium, enabling gravimetric and spectrophotometric determination.[5][6][7][8]
Sensitivity	High sensitivity, with detection limits in the sub-ppb range reported for adsorptive stripping voltammetry (0.1 $\mu\text{g/L}$) and ng/mL range for spectrophotometry (1.7-120 ng/mL).[1][3]	Highly sensitive for both gravimetric and spectrophotometric methods. Spectrophotometric methods have reported detection limits in the $\mu\text{g/L}$ range.[9]
Molar Absorptivity	Approximately $1.0 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ at 452 nm.[3]	Approximately $1.37 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ at 530 nm for the Ni(IV)-DMG complex.[9]
Optimal pH Range	7.5 - 9.5 for voltammetric and spectrophotometric methods.[1][3][10]	5 - 9 for gravimetric precipitation.[6][7][8] Spectrophotometric methods also operate in a neutral to alkaline pH range.[11]
Selectivity & Interferences	Cobalt(II) is a significant interferent. Other ions like Pb, Cd, Fe, Zn, and Cr do not interfere under specific conditions.[10] The method can be used for the simultaneous determination of nickel and cobalt.[10]	High specificity for nickel in an ammoniacal solution.[12] Interferences from ions like Fe(III) and Al(III) can be masked using tartrate.[13] Cobalt(II) can interfere but can be managed.[6]
Color of Complex	Brownish-red	Bright cherry red precipitate.[5]

Analytical Techniques

Spectrophotometry, Adsorptive Stripping Voltammetry.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Gravimetry,
Spectrophotometry, Titrimetry,
Spot Test.[\[5\]](#)[\[6\]](#)[\[11\]](#)[\[13\]](#)

Experimental Protocols

Detailed methodologies for key experiments involving both reagents are provided below. These protocols are representative of common laboratory practices for nickel determination.

Nickel Determination using 1-Nitroso-2-naphthol (Spectrophotometry)

This protocol is based on the formation of a colored nickel complex with **1-nitroso-2-naphthol** in a micellar solution, which enhances sensitivity and avoids the need for solvent extraction.[\[2\]](#)
[\[4\]](#)

Reagents:

- Standard Nickel(II) solution (1000 ppm)
- **1-Nitroso-2-naphthol** solution (0.1% w/v in ethanol)
- 1% Sodium Dodecyl Sulphate (SDS) solution
- Buffer solution (Ammonia-Ammonium Chloride, pH 9.5)

Procedure:

- Prepare a series of standard solutions of nickel ranging from 0.25 to 4.0 µg/mL in 10 mL volumetric flasks.
- To each flask, add 1 mL of 1% SDS solution and 1 mL of the **1-nitroso-2-naphthol** solution.
- Add 2 mL of the buffer solution (pH 9.5) to each flask and dilute to the mark with deionized water.
- Allow the solutions to stand for 15 minutes for full color development.

- Measure the absorbance of the solutions at the wavelength of maximum absorption (λ_{max}), which is approximately 471.6 nm, against a reagent blank.[2][4]
- Construct a calibration curve by plotting absorbance versus the concentration of nickel.
- Measure the absorbance of the unknown sample prepared in the same manner and determine its nickel concentration from the calibration curve.

Nickel Determination using Dimethylglyoxime (Gravimetry)

This classic gravimetric method relies on the precipitation of nickel as a distinct red complex with dimethylglyoxime.[6][8]

Reagents:

- Nickel(II) solution of unknown concentration
- 1% Dimethylglyoxime solution in ethanol
- Dilute Hydrochloric Acid
- Dilute Ammonium Hydroxide solution
- Tartaric acid (if interfering ions like Fe^{3+} or Al^{3+} are present)

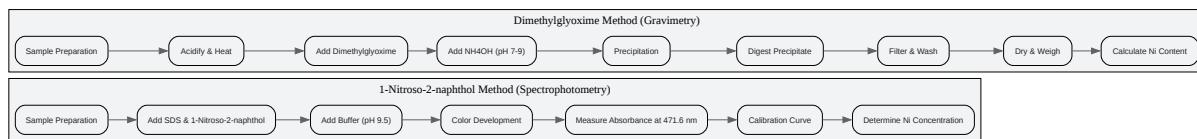
Procedure:

- Take a known volume of the nickel solution in a beaker and dilute it with distilled water.
- If necessary, add tartaric acid to mask interfering ions.
- Make the solution slightly acidic with dilute hydrochloric acid.
- Heat the solution to 60-80°C.
- Add the 1% dimethylglyoxime solution in slight excess with constant stirring.

- Slowly add dilute ammonium hydroxide solution until the solution is slightly alkaline (pH 7-9) to precipitate the red nickel(II) dimethylglyoximate complex. The formation of the red precipitate indicates the presence of nickel.[5][6]
- Digest the precipitate by keeping the beaker on a water bath for about 30-60 minutes to allow the precipitate to coagulate.
- Allow the solution to cool to room temperature.
- Filter the precipitate through a pre-weighed sintered glass crucible (G4).
- Wash the precipitate with cold distilled water until it is free from chloride ions (test with silver nitrate solution).
- Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.
- From the weight of the nickel(II) dimethylglyoximate precipitate, calculate the amount of nickel in the sample.

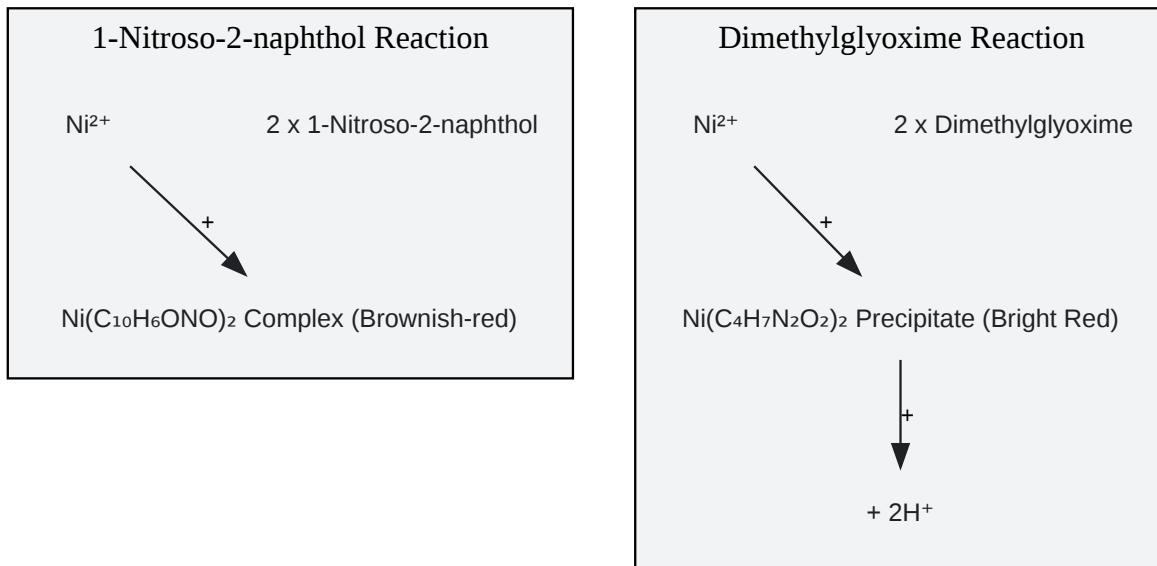
Visualizing the Methodologies

To further clarify the experimental workflows and the chemical reactions involved, the following diagrams are provided.



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Caption: Experimental workflows for nickel determination.



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Caption: Chemical reactions for nickel complex formation.

Concluding Remarks

Both **1-Nitroso-2-naphthol** and Dimethylglyoxime are effective reagents for the determination of nickel, each with its own set of advantages that make it suitable for specific applications.

Dimethylglyoxime stands out for its high specificity and the formation of a characteristic red precipitate, making it an excellent choice for gravimetric analysis, which is an absolute method not requiring calibration with standards. It is also widely used in qualitative spot tests for the rapid detection of nickel.[5]

1-Nitroso-2-naphthol, on the other hand, offers very high sensitivity, particularly when coupled with modern analytical techniques like adsorptive stripping voltammetry.[1] This makes it ideal for trace and ultra-trace analysis of nickel in various matrices. The spectrophotometric methods using **1-nitroso-2-naphthol** are also simple and rapid.[2][4]

The choice between these two reagents will ultimately depend on the specific requirements of the analysis, including the expected concentration of nickel, the presence of interfering ions, the available instrumentation, and the desired level of sensitivity and accuracy. For routine analysis and when high specificity is paramount, Dimethylglyoxime remains a robust and reliable choice. For applications demanding the highest sensitivity for trace-level determination, **1-Nitroso-2-naphthol** presents a powerful alternative.

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